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Introduction

The convergence of targeted protein degradation and CRISPR/Cas9-based genome

engineering has ushered in a new era of functional genomics. This powerful combination allows

for the precise and temporal control of protein levels, enabling researchers to dissect complex

biological pathways and identify novel therapeutic targets with unprecedented accuracy. This

application note details the integration of the E. coli dihydrofolate reductase (eDHFR) degrader

system with CRISPR/Cas9 technology for functional genomic screening. The eDHFR degron

system offers a tunable and reversible method for protein depletion, where the stability of an

eDHFR-tagged protein of interest is controlled by the small molecule trimethoprim (TMP) or its

analogs.[1] In the absence of TMP, the eDHFR-tagged protein is rapidly degraded, while its

presence stabilizes the protein.[1] By using CRISPR/Cas9 to endogenously tag proteins with

the eDHFR degron, this system provides a powerful tool for studying the acute effects of

protein loss.

A similar and widely used technology is the dTAG system, which utilizes an engineered

FKBP12F36V tag and a specific degrader molecule.[2][3] Both systems offer rapid and specific

protein degradation, providing a significant advantage over traditional genetic perturbation
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methods like RNAi or standard CRISPR knockout, which can be confounded by slow kinetics

and potential off-target effects.[2][3]

This document provides detailed protocols for generating eDHFR-tagged cell lines using

CRISPR/Cas9 and for conducting pooled CRISPR-based functional genomic screens to

identify genes that, upon degradation, modulate cellular phenotypes, such as drug sensitivity.

Key Advantages of Combining eDHFR Degraders
with CRISPR:

Precise Temporal Control: Rapid and reversible protein degradation allows for the study of

acute cellular responses to protein loss.[1]

Endogenous Protein Regulation: CRISPR-mediated tagging of endogenous loci ensures that

the fusion protein is expressed at physiological levels and under the control of its native

promoter.

Reduced Off-Target Effects: Compared to RNAi, this approach offers higher specificity in

targeting a particular protein.

Versatility in Functional Screens: The system can be readily adapted for various screening

formats, including identifying drug resistance or sensitizer genes.

Data Presentation
Table 1: Degradation Efficiency of eDHFR- and dTAG-
tagged Proteins
This table summarizes the degradation efficiency of various proteins tagged with either the

eDHFR degron or the dTAG system (FKBP12F36V). The DC50 represents the concentration of

the degrader required to achieve 50% degradation, while the Dmax indicates the maximum

percentage of degradation observed.
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Target
Protein

Degradati
on
System

Degrader
Molecule

DC50 Dmax (%) Cell Line
Referenc
e

eDHFR

System

Nrf2ΔNeh2

/6
eDHFR

TMP

withdrawal
- >90 HEK-293A [4]

IκBα eDHFR
TMP

withdrawal
- >80 HEK-293A [4]

YFP eDHFR
TMP

withdrawal
- >95 CHO [4]

dTAG

System

BRD4 dTAG dTAG-13 ~10 nM >95 MV4;11 [2]

HDAC1 dTAG dTAG-13 <50 nM >90 MV4;11 [2]

MYC dTAG dTAG-13 <50 nM >90 MV4;11 [2]

KRASG12

V
dTAG dTAG-13 <50 nM >90 MV4;11 [2]

FKBP12F3

6V-Nluc
dTAG dTAG-13 ~10 nM >95 293FT [2]

Note: For the eDHFR system, degradation is induced by the withdrawal of the stabilizing ligand

(TMP), hence DC50 values are not applicable in the same way as for dTAG degraders.

Table 2: Representative Results from a Pooled CRISPR-
Degrader Screen
This table illustrates hypothetical results from a pooled CRISPR screen designed to identify

genes whose degradation sensitizes cells to a cytotoxic agent. The log2 fold change (LFC) of

sgRNAs targeting each gene is shown, with a negative LFC indicating sensitization.
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Gene Target
sgRNA
Sequence

Log2 Fold
Change (LFC)

p-value Phenotype

GENE-A
GCGATAGCTAG

CTAGCTAGC
-2.5 1.2e-5 Sensitizer

GENE-B
TATATGCGCGC

GCATATATA
-2.1 3.5e-5 Sensitizer

GENE-C
ATAGCTAGCTA

GCTAGCTAG
-1.8 9.1e-4 Sensitizer

GENE-D
GCTAGCTAGCT

AGCTAGCTA
0.2 0.85 No effect

Non-Targeting
ACGTACGTACG

TACGTACGT
0.05 0.95 No effect

Experimental Protocols
Protocol 1: Generation of Endogenously eDHFR-Tagged
Cell Lines using CRISPR/Cas9
This protocol outlines the steps for knocking in the eDHFR degron sequence at the C-terminus

of a gene of interest (GOI) using homology-directed repair (HDR).

1. Design and Cloning of sgRNA and Donor Plasmid

sgRNA Design: Design two sgRNAs targeting the region near the stop codon of the GOI.

Use online tools to minimize off-target effects.

Donor Plasmid Construction:

Construct a donor plasmid containing the eDHFR degron sequence flanked by 500-800 bp

homology arms corresponding to the genomic sequences upstream and downstream of

the sgRNA cut site.

Include a selection marker (e.g., puromycin resistance gene) preceded by a self-cleaving

2A peptide sequence (e.g., P2A) to allow for co-expression with the tagged protein
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followed by separation.

Introduce silent mutations in the protospacer adjacent motif (PAM) sequence within the

homology arm of the donor plasmid to prevent re-cutting by Cas9 after successful

integration.

2. Transfection of Cells

Plate cells (e.g., HEK293T) to be 70-80% confluent on the day of transfection.

Co-transfect the cells with the Cas9-expressing plasmid, the sgRNA-expressing plasmid,

and the donor plasmid using a suitable transfection reagent.

3. Selection of Edited Cells

48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).

Maintain the selection for 7-10 days until non-transfected control cells are eliminated.

4. Isolation of Monoclonal Cell Lines

Perform single-cell sorting of the selected polyclonal population into 96-well plates to isolate

individual clones.

Expand the clones for further validation.

5. Validation of Knock-in

Genomic DNA PCR: Screen individual clones by PCR using primers flanking the integration

site to confirm the presence of the eDHFR insert.

Sanger Sequencing: Sequence the PCR products to confirm the correct in-frame insertion of

the eDHFR degron.

Western Blotting:

Culture the validated clones in the presence of 10 µM Trimethoprim (TMP) to stabilize the

eDHFR-tagged protein.

Advanced & Novel Applications

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To confirm degradation, wash out TMP and culture the cells in TMP-free medium for 24-48

hours.

Perform western blotting using an antibody against the protein of interest or a tag included

in the donor plasmid (e.g., HA-tag) to confirm the expected molecular weight shift and the

degradation upon TMP withdrawal.

Protocol 2: Pooled CRISPR-eDHFR Degrader Screen for
Drug Sensitizer Identification
This protocol describes a negative selection screen to identify genes whose degradation

enhances the cytotoxic effect of a drug.

1. sgRNA Library and Lentivirus Production

Amplify a pooled sgRNA library targeting a set of genes of interest.

Package the sgRNA library into lentiviral particles by co-transfecting HEK293T cells with the

library plasmid and lentiviral packaging plasmids.

Titer the produced lentivirus to determine the optimal multiplicity of infection (MOI).

2. Transduction of eDHFR-tagged Cells

Generate a stable Cas9-expressing cell line from the eDHFR-tagged cell line created in

Protocol 1.

Transduce the Cas9-expressing eDHFR-tagged cells with the pooled sgRNA lentiviral library

at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.

Select the transduced cells with an appropriate antibiotic (e.g., puromycin for the sgRNA

vector) to obtain a stable pool of cells with gene knockouts.

3. Degrader-Based Drug Sensitivity Screen

Split the pooled cells into two replicate populations: a control group and a treatment group.
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Culture both groups in TMP-free medium to induce the degradation of the eDHFR-tagged

target protein.

Treat the treatment group with the cytotoxic drug at a pre-determined concentration (e.g.,

IC20) that causes partial growth inhibition. The control group is treated with a vehicle (e.g.,

DMSO).

Culture the cells for a sufficient period to allow for the selection pressure to take effect

(typically 14-21 days).

Harvest genomic DNA from both the control and treatment groups at the end of the screen.

4. Analysis of sgRNA Representation

Amplify the sgRNA-containing regions from the genomic DNA by PCR.

Perform next-generation sequencing (NGS) to determine the read counts for each sgRNA in

both the control and treatment samples.

Analyze the sequencing data to identify sgRNAs that are depleted in the drug-treated

population compared to the control population. This can be done using tools like MAGeCK.

Genes targeted by the significantly depleted sgRNAs are considered potential drug

sensitizers.

5. Hit Validation

Validate the top hits from the screen by individually knocking out the candidate genes in the

eDHFR-tagged cell line.

Perform cell viability assays with and without the drug and degrader to confirm the

sensitizing effect.

Mandatory Visualizations
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Caption: Workflow for generating an eDHFR-tagged cell line.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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